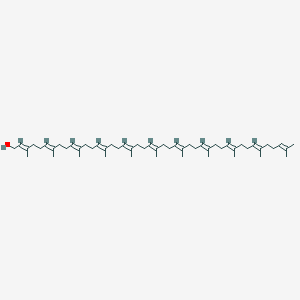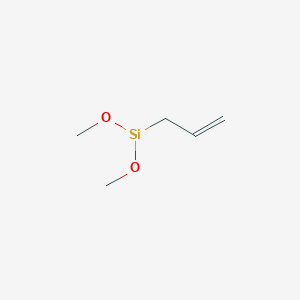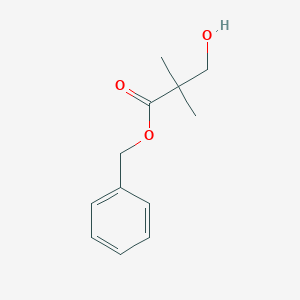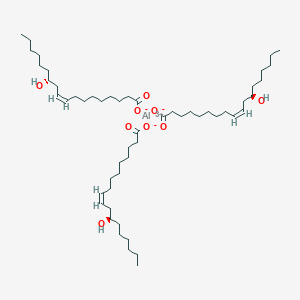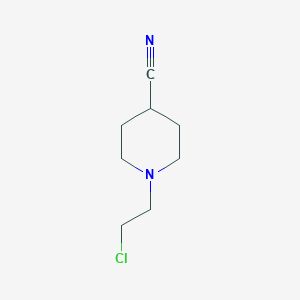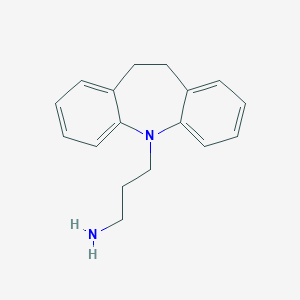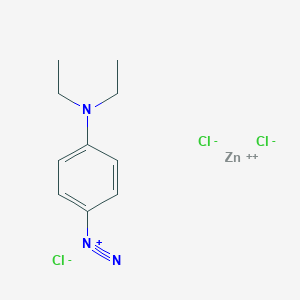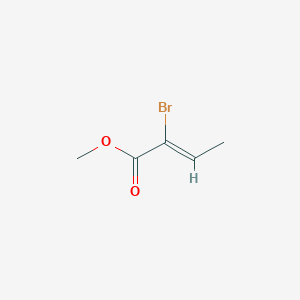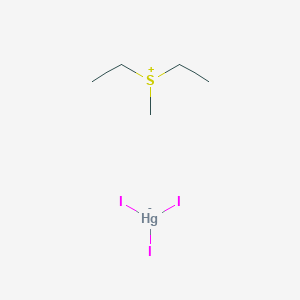
Diethyl(methyl)sulfanium;triiodomercury(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(methyl)sulfanium;triiodomercury(1-) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a complex compound that consists of diethyl(methyl)sulfanium and triiodomercury(1-). This compound is known for its ability to inhibit the growth of bacteria and fungi, making it an important tool in microbiology research.
作用机制
The mechanism of action of diethyl(methyl)sulfanium;triiodomercury(1-) is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and fungi. This disrupts the normal functioning of the cell, leading to cell death. It is also believed to inhibit the activity of certain enzymes, which can further contribute to its antimicrobial activity.
生化和生理效应
Diethyl(methyl)sulfanium;triiodomercury(1-) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria and fungi, including both gram-positive and gram-negative bacteria. It has also been shown to have antifungal activity against various species of fungi. Additionally, it has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
One of the main advantages of diethyl(methyl)sulfanium;triiodomercury(1-) is its broad-spectrum antimicrobial activity. It is effective against a wide range of bacteria and fungi, making it a valuable tool in microbiology research. Additionally, it is relatively easy to synthesize and has a high yield. However, there are also some limitations to its use. It can be toxic to living organisms, and care must be taken when handling it. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on diethyl(methyl)sulfanium;triiodomercury(1-). One area of research could be to further explore its mechanism of action and how it interacts with bacterial and fungal cells. Another area of research could be to investigate its potential use in the treatment of various diseases, particularly those caused by bacteria and fungi. Additionally, research could be conducted to develop new and more effective antimicrobial agents based on the structure of diethyl(methyl)sulfanium;triiodomercury(1-).
合成方法
The synthesis of diethyl(methyl)sulfanium;triiodomercury(1-) involves the reaction of diethyl(methyl)sulfanium iodide with mercuric iodide in the presence of a reducing agent. The reaction is carried out under controlled conditions, and the resulting compound is purified through a series of filtration and washing steps. The yield of the compound is typically high, and the purity is also good.
科学研究应用
Diethyl(methyl)sulfanium;triiodomercury(1-) has been widely used in scientific research, particularly in microbiology and biochemistry. It is commonly used as an antimicrobial agent in the laboratory to inhibit the growth of bacteria and fungi. It has also been used in the synthesis of various organic compounds, such as heterocyclic compounds and peptides. Additionally, it has been used as a catalyst in various chemical reactions.
属性
CAS 编号 |
19481-39-1 |
|---|---|
产品名称 |
Diethyl(methyl)sulfanium;triiodomercury(1-) |
分子式 |
C5H13HgI3S |
分子量 |
686.53 g/mol |
IUPAC 名称 |
diethyl(methyl)sulfanium;triiodomercury(1-) |
InChI |
InChI=1S/C5H13S.Hg.3HI/c1-4-6(3)5-2;;;;/h4-5H2,1-3H3;;3*1H/q+1;+2;;;/p-3 |
InChI 键 |
SNKLWBLLEZUVFN-UHFFFAOYSA-K |
SMILES |
CC[S+](C)CC.I[Hg-](I)I |
规范 SMILES |
CC[S+](C)CC.I[Hg-](I)I |
同义词 |
Diethylmethylsulfonium iodide mercuric iodide addition compound |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



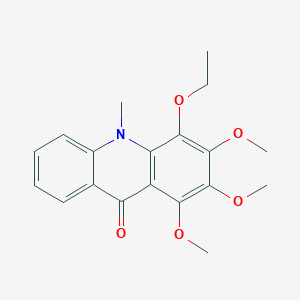
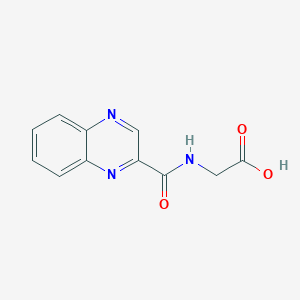
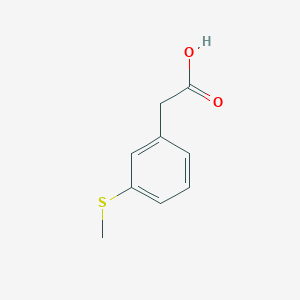
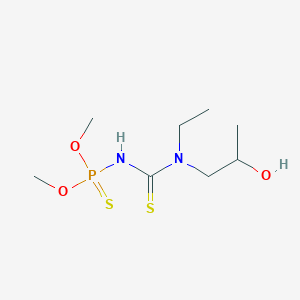
![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
